molecular formula C19H12F6N4O2 B1667635 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole CAS No. 952565-91-2

5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole

Cat. No. B1667635
M. Wt: 442.3 g/mol
InChI Key: NJNXCJPSMWKXHO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a trifluoromethyl group, an oxadiazole ring, and a benzimidazole ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Oxadiazole and benzimidazole rings are heterocyclic compounds that are also commonly found in medicinal chemistry .


Molecular Structure Analysis

The presence of the trifluoromethyl group could potentially increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes. The heterocyclic rings could participate in various interactions such as hydrogen bonding and π-π stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The compound is a derivative of 2-methylbenzimidazole and can be synthesized using reactions starting from 2-methylbenzimidazole. These reactions yield compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, which have been characterized using IR, MS, 1H-NMR, and 13C-NMR spectral data (Tien et al., 2016).
  • NMR Spectroscopy Analysis : The compound's structure and characteristics can be analyzed using nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about its molecular structure (Ying-jun, 2012).

Biological and Chemical Applications

  • Antimicrobial Activity : Derivatives of benzimidazole, including those containing 1,3,4-oxadiazole, have shown antimicrobial activity against bacteria, mold, and yeast. This suggests potential applications in developing new antimicrobial agents (Tien et al., 2016).
  • Anticancer Properties : Some benzimidazole derivatives containing 1,3,4-oxadiazole have been evaluated for their anticancer properties. They have shown activity against various cancer cell lines, indicating potential use in cancer treatment (Salahuddin et al., 2014).
  • Corrosion Inhibition : Benzimidazole derivatives, including those with 1,3,4-oxadiazole, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This suggests potential applications in materials science and engineering (Yadav et al., 2013).
  • pH Measurement in Biological Media : Some trifluoromethylazoles, closely related to the compound , have potential applications in measuring pH in biological media using 19F NMR spectroscopy (Jones et al., 1996).

Miscellaneous Applications

  • Organic Light-Emitting Diodes (OLEDs) : Iridium emitters with 1,3,4-oxadiazole derivatives have been used in the development of efficient OLEDs with low efficiency roll-off, indicating the potential use of such compounds in electronics and display technologies (Jin et al., 2014).

Future Directions

Future research could involve the synthesis of this compound and testing its biological activity. Modifications could also be made to its structure to optimize its properties .

properties

IUPAC Name

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNXCJPSMWKXHO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole

CAS RN

952565-91-2
Record name ASP-4058
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952565912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-4058
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11819
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASP-4058
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J7526K2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
Reactant of Route 4
5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole

Citations

For This Compound
2
Citations
R Yamamoto, Y Okada, J Hirose, T Koshika, Y Kawato… - PloS one, 2014 - journals.plos.org
Sphingosine-1-phosphate (S1P) is a biologically active sphingolipid that acts through the members of a family of five G protein-coupled receptors (S1P 1 –S1P 5 ). S1P 1 is a major …
Number of citations: 32 journals.plos.org
R Yamamoto, T Aoki, H Koseki… - British journal of …, 2017 - Wiley Online Library
Background and Purpose Intracranial aneurysm (IA), common in the general public, causes lethal subarachnoid haemorrhage on rupture. It is, therefore, of utmost importance to prevent …
Number of citations: 39 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.